REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([OH:12])[CH2:9][C:10]#[N:11])[CH:5]=[CH:6][CH:7]=1.Cl>C1COCC1>[NH2:11][CH2:10][CH2:9][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[OH:12]
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Name
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|
Quantity
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117.5 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(CC#N)O
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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350 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 2.5 hr
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Duration
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2.5 h
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Type
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CONCENTRATION
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Details
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the mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Water (400 mL) was added
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Type
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EXTRACTION
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Details
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The product was extracted with CH2Cl2 (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the extract was dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
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|
Type
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product
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Smiles
|
NCCC(O)C1=CC(=CC=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |